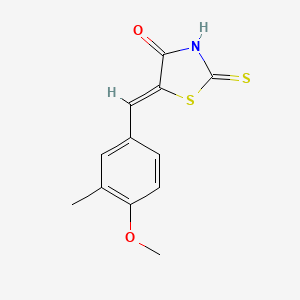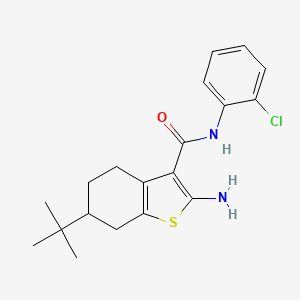![molecular formula C19H17BrClNO2 B4613414 8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4613414.png)
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline
Vue d'ensemble
Description
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 2-methyl group and an ethoxy chain linked to a bromo-chloro-methylphenoxy moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 2-bromo-6-chloro-4-methylphenol. This intermediate is then reacted with ethylene oxide under basic conditions to form 2-(2-bromo-6-chloro-4-methylphenoxy)ethanol.
Quinoline Core Formation: The next step involves the formation of the quinoline core. This can be achieved through a Friedländer synthesis, where 2-methylquinoline is synthesized from 2-aminobenzaldehyde and acetone under acidic conditions.
Coupling Reaction: Finally, the phenoxyethanol intermediate is coupled with the quinoline core using a suitable coupling reagent, such as phosphorus oxychloride (POCl3), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the phenoxy or quinoline moieties.
Substitution: The bromo and chloro substituents on the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Applications De Recherche Scientifique
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]quinoline
Propriétés
IUPAC Name |
8-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO2/c1-12-10-15(20)19(16(21)11-12)24-9-8-23-17-5-3-4-14-7-6-13(2)22-18(14)17/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBQISBDTVQPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=C(C=C(C=C3Br)C)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-ethoxyethoxy)-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4613340.png)

![N-(3,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4613372.png)
![4-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4613374.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4613380.png)

![2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4613390.png)
![N-ethyl-6-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4613396.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B4613409.png)
![1-(benzylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4613420.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B4613422.png)
![3-benzyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4613426.png)
![methyl 3-bromo-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4613440.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4613445.png)
